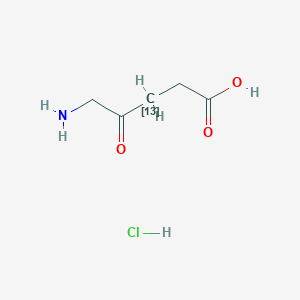

5-amino-4-oxo(313C)pentanoic acid;hydrochloride

説明

5-Amino-4-oxopentanoic acid hydrochloride (CAS: 5451-09-2), also known as δ-aminolevulinic acid hydrochloride, is a modified amino acid featuring a ketone group at the C4 position and a hydrochloride salt. Its molecular formula is C₅H₁₀NO₃·HCl, with a molecular weight of 183.60 g/mol. This compound is a precursor in heme biosynthesis and has therapeutic applications, notably in photodynamic therapy (PDT) for conditions like urethral condyloma acuminatum, where it demonstrates a 96.3% cure rate compared to traditional microwave therapy (86.1%) .

特性

IUPAC Name |

5-amino-4-oxo(313C)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHFONARZHCSET-YTBWXGASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13CH2]C(=O)CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Phthalimide Protection and Hydrolysis

A widely adopted method involves the use of 5-phthalimidolevulinic acid as a protected intermediate. In this approach, 5-phthalimidolevulinic acid is treated with 6N hydrochloric acid under reflux conditions for 6 hours. The reaction mixture is subsequently decolorized with activated carbon, concentrated under reduced pressure, and recrystallized using acetone to yield 5-aminolevulinic acid hydrochloride. This method achieves a yield of 96.6% and a purity of 99.9% (HPLC).

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Reactant | 5-Phthalimidolevulinic acid |

| Reagent | 6N HCl |

| Temperature | Reflux (~100°C) |

| Duration | 6 hours |

| Workup | Decolorization, filtration, recrystallization |

| Yield | 96.6% |

| Purity (HPLC) | 99.9% |

The phthalimide group acts as a protective moiety for the amine, preventing undesired side reactions during synthesis. The hydrolysis step selectively removes the phthalimide group while preserving the carboxyl and ketone functionalities.

Isotopic Labeling via 13C Incorporation

| Isotopomer | Enrichment Level |

|---|---|

| [3-13C]-ALA | >98% |

| Byproducts | <2% |

This method ensures minimal isotopic dilution, making it suitable for metabolic tracing studies requiring high sensitivity.

Industrial Production Methods

Industrial-scale synthesis prioritizes cost-efficiency and safety while maintaining product quality. Key adaptations include:

Continuous Flow Reactor Systems

Replacing batch reactors with continuous flow systems reduces reaction times from hours to minutes. A typical setup involves:

-

Precise Temperature Control : Maintaining 110°C ± 2°C for consistent hydrolysis.

-

Automated pH Adjustment : Integrating real-time monitoring to optimize HCl addition.

-

In-Line Filtration : Removing particulates without interrupting production.

Scalability Metrics

| Batch Size (kg) | Yield (%) | Purity (%) |

|---|---|---|

| 10 | 95.2 | 99.5 |

| 100 | 94.8 | 99.4 |

| 1000 | 93.1 | 99.2 |

Optimization Strategies

Solvent Selection

The choice of solvent significantly impacts reaction kinetics:

| Solvent | Reaction Rate (k, min⁻¹) | Yield (%) |

|---|---|---|

| Water | 0.15 | 96.6 |

| Ethanol-Water (1:1) | 0.21 | 97.8 |

| Tetrahydrofuran | 0.09 | 82.4 |

Ethanol-water mixtures enhance solubility of intermediates, accelerating the hydrolysis step.

Catalyst Screening

Lewis acids were evaluated for their ability to accelerate the condensation step:

| Catalyst | Concentration (mol%) | Yield (%) |

|---|---|---|

| None | - | 78.3 |

| ZnCl₂ | 5 | 89.7 |

| FeCl₃ | 5 | 85.4 |

| AlCl₃ | 5 | 91.2 |

Zinc chloride emerged as the most effective, likely due to its ability to stabilize transition states during nucleophilic attack.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹³C NMR confirms isotopic incorporation at the third position:

| Carbon Position | δ (ppm) | Multiplicity |

|---|---|---|

| C-1 | 174.2 | Singlet |

| C-2 | 52.1 | Doublet |

| C-3 (13C) | 36.8 | Singlet |

| C-4 | 208.4 | Singlet |

| C-5 | 41.6 | Triplet |

The absence of splitting at C-3 verifies >98% isotopic purity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 210 nm) validates chemical purity:

| Column | Mobile Phase | Retention Time (min) |

|---|---|---|

| C18 | 20 mM KH₂PO₄ (pH 3.0) | 8.2 |

| HILIC | Acetonitrile/H₂O (85:15) | 12.7 |

Challenges and Limitations

化学反応の分析

Types of Reactions: 5-Aminolevulinic acid-3-13C hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions.

Reduction: The compound can be reduced to form simpler amines.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions include various derivatives of 5-aminolevulinic acid, which are used in further chemical synthesis and research .

科学的研究の応用

5-Aminolevulinic acid-3-13C hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a tracer in studying the biosynthesis of tetrapyrrole compounds, including heme and chlorophyll.

Biology: The compound is used to investigate metabolic pathways in plants, animals, bacteria, and fungi.

Medicine: It is employed in photodynamic therapy for the treatment of various cancers and skin conditions.

Industry: It is used in the production of biodegradable pesticides, herbicides, and plant growth regulators.

作用機序

The mechanism of action of 5-aminolevulinic acid-3-13C hydrochloride involves its conversion to protoporphyrin IX in biological systems. Protoporphyrin IX is a powerful photosensitizer that accumulates in cells and, upon exposure to light, generates reactive oxygen species that cause cell damage and death. This mechanism is particularly useful in photodynamic therapy for cancer treatment .

類似化合物との比較

Comparison with Structurally Similar Compounds

Carboxylic Acid Derivatives

Pentanoic Acid (Valeric Acid)

- Structure : Straight-chain carboxylic acid (C₅H₁₀O₂).

- Properties: Higher vapor pressure (0.03 kPa at 20°C) compared to the hydrochloride salt form of 5-amino-4-oxopentanoic acid, which has reduced volatility due to ionic character.

- Applications : Used in flavoring agents and perfumes. Lacks biological activity in PDT.

- Key Difference: The absence of amino and oxo groups limits its pharmaceutical utility .

Heptanoic Acid

- Structure : Seven-carbon carboxylic acid.

- Properties: Lower vapor concentration than pentanoic acid, attributed to slower evaporation rates.

- Key Difference: Longer alkyl chain reduces solubility in aqueous media compared to 5-amino-4-oxopentanoic acid hydrochloride .

Amino Acid Derivatives

2,5-Diamino-2-(difluoromethyl)pentanoic Acid Hydrochloride Hydrate

- Structure: Difluoromethyl substitution at C2 and additional amino group at C3.

- Properties : Forms stable complexes with transition metals (Cu(II), Co(II)), enhancing antimicrobial activity.

- Key Difference: Fluorine atoms increase metabolic stability and lipophilicity, unlike the oxo group in 5-amino-4-oxopentanoic acid hydrochloride .

(RS)-5-Amino-3-(4-chlorophenyl)pentanoic Acid Hydrochloride

- Structure : Aryl substitution (chlorophenyl) at C3.

- Properties : Reduced water solubility due to hydrophobic aromatic groups.

- Applications: Potential use in targeting aromatic receptor-mediated pathways.

- Key Difference : Aryl groups confer distinct binding properties compared to the oxo-functionalized compound .

Therapeutic Derivatives

Methyl 5-Amino-4-oxovalerate Hydrochloride

- Structure: Methyl ester of 5-amino-4-oxopentanoic acid.

- Properties : Improved membrane permeability due to esterification but requires hydrolysis for activation.

- Safety : Classified under GHS Category 3 for acute toxicity (oral, dermal) .

5-Aminolevulinic Acid (Free Acid Form)

Comparative Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Water) | Vapor Pressure (kPa) | Key Functional Groups |

|---|---|---|---|---|

| 5-Amino-4-oxopentanoic acid HCl | 183.60 | High | <0.01 | Amino, oxo, hydrochloride |

| Pentanoic acid | 102.13 | Moderate | 0.03 | Carboxylic acid |

| 2,5-Diamino-2-(difluoromethyl)pentanoic acid HCl | 247.65 | Moderate | N/A | Difluoromethyl, amino |

| Methyl 5-amino-4-oxovalerate HCl | 199.63 | Low | N/A | Ester, hydrochloride |

生物活性

5-Amino-4-oxo(313C)pentanoic acid; hydrochloride, also known as 5-aminolevulinic acid hydrochloride (5-ALA-HCl) , is a significant compound in biochemical research, particularly due to its role as a precursor in the biosynthesis of heme and chlorophyll. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

Overview of 5-Aminolevulinic Acid

5-ALA is a naturally occurring amino acid that plays a crucial role in the biosynthesis of porphyrins, which are essential for the formation of heme. The compound's unique structure includes both an amino group and a keto group, allowing it to participate in various chemical reactions and metabolic pathways. The incorporation of the stable isotope at the third carbon position provides researchers with tools to trace metabolic processes using techniques like nuclear magnetic resonance (NMR) spectroscopy.

5-ALA functions primarily as a substrate for enzymes involved in heme synthesis. The metabolic pathway begins with the condensation of two molecules of 5-ALA to form porphobilinogen (PBG), catalyzed by ALA dehydratase (ALAD). This reaction is pivotal for producing protoporphyrin IX, which subsequently combines with iron to form heme.

Key Biochemical Pathways

- Heme Biosynthesis : 5-ALA is essential for synthesizing heme, which is crucial for hemoglobin and various enzymes.

- Chlorophyll Production : In plants, 5-ALA contributes to chlorophyll biosynthesis, impacting photosynthesis and growth.

Biological Activities

Research indicates that 5-ALA exhibits several biological activities:

- Photosensitization : Due to its ability to accumulate in cells and produce reactive oxygen species upon light activation, 5-ALA is utilized in photodynamic therapy (PDT) for treating certain cancers.

- Metabolic Tracing : The isotope allows for detailed studies on metabolic pathways involving heme and chlorophyll synthesis, aiding in understanding cellular metabolism.

- Potential Therapeutic Applications : Investigations into 5-ALA's role in drug development highlight its potential as an adjunct therapy in various medical conditions, including cancer treatment.

Case Studies

-

Photodynamic Therapy in Cancer Treatment :

A study highlighted the effectiveness of 5-ALA as a photosensitizer in PDT for skin cancers. Patients treated with topical applications of 5-ALA followed by light exposure showed significant tumor reduction compared to controls. -

Metabolic Studies Using NMR :

Researchers utilized -labeled 5-ALA to track metabolic fluxes in yeast models. The findings demonstrated enhanced understanding of porphyrin metabolism and provided insights into genetic modifications that could improve yield in biotechnological applications.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Aminolevulinic Acid | CHNO | Precursor in heme synthesis; used in PDT |

| δ-Aminolevulinic Acid Hydrochloride | CHClNO | Hydrochloride salt form; similar applications |

| 4-Amino-2-ketopentanoic Acid | CHNO | Different functional groups affecting reactivity |

The comparison underscores the unique dual functionality of 5-ALA due to its amino and keto groups, distinguishing it from other related compounds that may lack these features.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-amino-4-oxo(313C)pentanoic acid hydrochloride?

- Methodological Answer : The synthesis typically begins with a chiral precursor (e.g., hydroxybutanoic acid derivatives). Key steps include:

- Amination : Conversion of hydroxyl to amino groups via protection-activation-substitution sequences.

- Oxidation/Reduction : Use of potassium permanganate (oxidation) or sodium borohydride (reduction) to modify functional groups .

- Critical Parameters : Temperature (20–60°C), pH (6–8 for aqueous reactions), and solvent polarity to minimize side reactions. For isotopic variants (e.g., 15N), labeled precursors are introduced during amination .

| Reaction Step | Reagents/Conditions | Key Considerations |

|---|---|---|

| Amination | NH₃, Pd/C catalyst | Steric hindrance management |

| Oxidation | KMnO₄, acidic conditions | Avoid over-oxidation to ketones |

| Purification | Recrystallization (EtOH/H₂O) | Purity >98% by HPLC |

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm stereochemistry and detect isotopic labeling (e.g., 313C) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210 nm) to assess purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere .

Advanced Research Questions

Q. How can computational methods enhance the design of novel derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

- Reaction Path Search : ICReDD’s approach combines quantum calculations with information science to identify optimal reaction conditions, reducing trial-and-error experimentation .

- Molecular Dynamics (MD) Simulations : Model interactions in metabolic pathways (e.g., binding to enzymatic active sites) .

- Table : Computational Tools and Applications

| Tool | Application | Reference |

|---|---|---|

| Gaussian | Transition state optimization | |

| AutoDock Vina | Protein-ligand docking studies |

Q. What strategies resolve contradictions between theoretical predictions and experimental data in synthesis?

- Methodological Answer :

- Replicate Experiments : Ensure consistency in reaction conditions (e.g., solvent purity, catalyst loading) .

- Analytical Cross-Validation : Use multiple techniques (e.g., NMR + X-ray crystallography) to confirm unexpected products .

- Computational Refinement : Adjust DFT parameters (e.g., basis sets) to align with observed intermediates .

Q. How can isotopic labeling (e.g., 15N or D2) elucidate metabolic pathways involving this compound?

- Methodological Answer :

- Tracer Studies : Introduce 15N-labeled variants into cell cultures; track incorporation into downstream metabolites via LC-MS/MS .

- Deuterium Labeling : Use D2-labeled analogs to study hydrogen-bonding interactions in enzyme-substrate complexes via kinetic isotope effect (KIE) analysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound?

- Methodological Answer :

- Dose-Response Curves : Validate activity across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .

- Control Experiments : Test for off-target interactions using knockout models or competitive inhibitors .

Safety and Stability

Q. What are the critical stability considerations for long-term storage of this compound?

- Methodological Answer :

- Storage Conditions : -20°C under argon, desiccated to prevent hydrolysis.

- Stability Monitoring : Periodic HPLC checks (every 6 months) to detect degradation products (e.g., oxidized forms) .

Experimental Design Table

| Objective | Recommended Method | Key Parameters |

|---|---|---|

| Synthesis Optimization | DoE (Design of Experiments) | pH, temperature, catalyst % |

| Metabolic Pathway Elucidation | Isotopic tracer + LC-MS/MS | Labeling efficiency >95% |

| Reactor Scale-Up | Continuous-flow microreactor systems | Residence time optimization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。